

A Technical Guide to Boc-L-allylglycine: Commercial Availability and Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the commercial availability of N-Boc-L-allylglycine, a versatile building block in modern biochemical research. It further details its application in peptide synthesis and the study of cellular signaling pathways, offering specific experimental protocols and quantitative data to support laboratory work.

Commercial Availability of Boc-L-allylglycine

Boc-L-allylglycine (CAS Number: 90600-20-7) is readily available from a variety of chemical suppliers, catering to the needs of research and development laboratories. The purity and available quantities vary among suppliers, influencing the cost. Below is a summary of offerings from several prominent vendors.

Supplier	CAS Number	Purity	Available Quantities
Chem-Impex	90600-20-7	≥99% (HPLC)	25mg, 100mg, 250mg, 1g
Santa Cruz Biotechnology	90600-20-7	Research Grade	Inquire for details
Thermo Scientific Chemicals (Fisher Scientific)	90600-20-7	95%	500mg, 1g, 5g[1]
Toronto Research Chemicals (TRC)	90600-20-7	>95%	250mg, 1g[2]
MyBioSource	90600-20-7	Research Grade	1g, 5x1g
Sigma-Aldrich	143979-15-1 (dicyclohexylammoniu m salt)	≥98.0% (TLC)	Discontinued
Ningbo Inno Pharmchem Co., Ltd.	90600-20-7	Inquire for details	Inquire for details[3]

Note: Pricing is subject to change and is best obtained directly from the suppliers' websites. Purity levels and analytical techniques for its determination may vary.

Applications in Research

Boc-L-allylglycine is a valuable unnatural amino acid for its unique side chain, which contains a terminal allyl group. This functional group serves as a versatile handle for a wide range of chemical modifications, making it a powerful tool in peptide synthesis, drug discovery, and chemical biology.

Peptide Synthesis and Modification

The tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group makes Boc-L-allylglycine fully compatible with standard Boc-chemistry solid-phase peptide synthesis (SPPS). The allyl side chain is stable to the acidic conditions used for Boc deprotection (e.g.,

trifluoroacetic acid, TFA), allowing for its incorporation at any desired position within a peptide sequence.

The true utility of the allyl group lies in its ability to undergo post-synthetic modifications, enabling the creation of peptides with novel properties:

- Peptide Macrocyclization: The allyl group can be used in ring-closing metathesis reactions to create cyclic peptides, which often exhibit enhanced stability, receptor affinity, and metabolic resistance.
- Bioconjugation and Labeling: The terminal double bond is a reactive site for various "click chemistry" reactions, such as thiol-ene coupling. This allows for the site-specific attachment of fluorescent probes, biotin tags, drug molecules, or other moieties for imaging, purification, and functional studies.
- Cross-Metathesis: Reaction with other olefins via cross-metathesis allows for the introduction of a diverse array of functional groups to the peptide side chain.

Experimental Protocols Solid-Phase Peptide Synthesis (SPPS) for Boc-Lallylglycine Incorporation

This protocol outlines the manual Boc-SPPS procedure for incorporating Boc-L-allylglycine into a peptide sequence on a resin support.

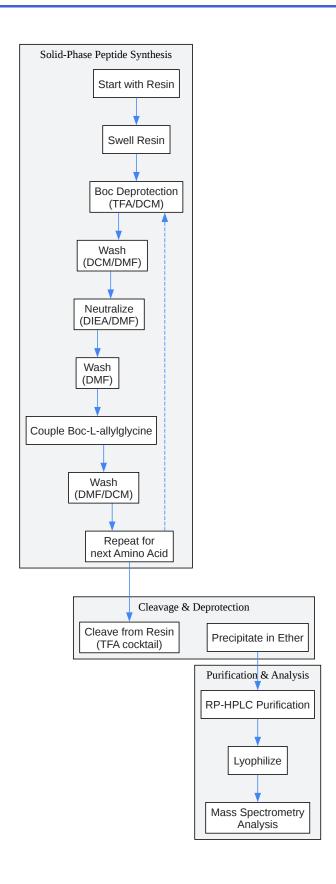
Materials:

- Pre-loaded resin (e.g., MBHA resin for peptide amides)
- Boc-L-allylglycine
- Other Boc-protected amino acids
- Dichloromethane (DCM)
- N,N-Dimethylformamide (DMF)

- Trifluoroacetic acid (TFA)
- Diisopropylethylamine (DIEA)
- Coupling reagent (e.g., HBTU, HATU)
- Cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5)
- · Cold diethyl ether

Procedure:

- Resin Swelling: Swell the resin in DCM in a reaction vessel for 30 minutes.
- Boc Deprotection: Remove the Boc group from the N-terminal amino acid on the resin by treating it with 50% TFA in DCM for 30 minutes.
- Washing: Wash the resin thoroughly with DCM (3x) and DMF (3x).
- Neutralization: Neutralize the resin with 10% DIEA in DMF for 5 minutes (2x), followed by washing with DMF (3x).
- · Coupling:
 - In a separate vial, dissolve Boc-L-allylglycine (3 equivalents relative to resin loading) and a coupling reagent (e.g., HBTU, 2.9 equivalents) in DMF.
 - Add DIEA (6 equivalents) to activate the amino acid.
 - Add the activated amino acid solution to the resin and shake for 1-2 hours.
 - Monitor coupling completion using a qualitative test (e.g., Kaiser test).
- Washing: Wash the resin with DMF (3x) and DCM (3x).
- Repeat: Repeat steps 2-6 for each subsequent amino acid in the sequence.
- Final Deprotection: After the final coupling, perform a final Boc deprotection (step 2).



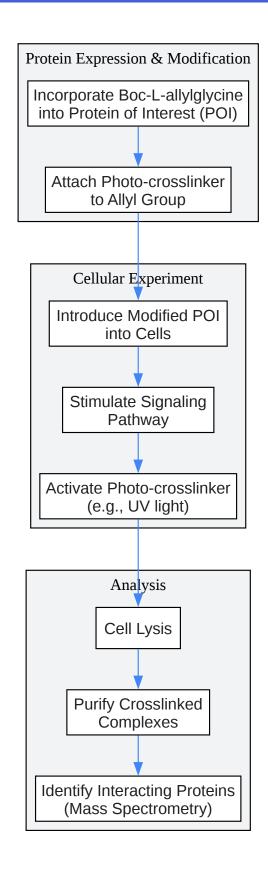
- Cleavage and Deprotection: Treat the resin with a cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
- Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge to collect the pellet, and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Workflow for SPPS and Purification

The following diagram illustrates the general workflow for synthesizing and purifying a peptide containing allylglycine.

Click to download full resolution via product page

Workflow for the synthesis and purification of an allylglycine-containing peptide.



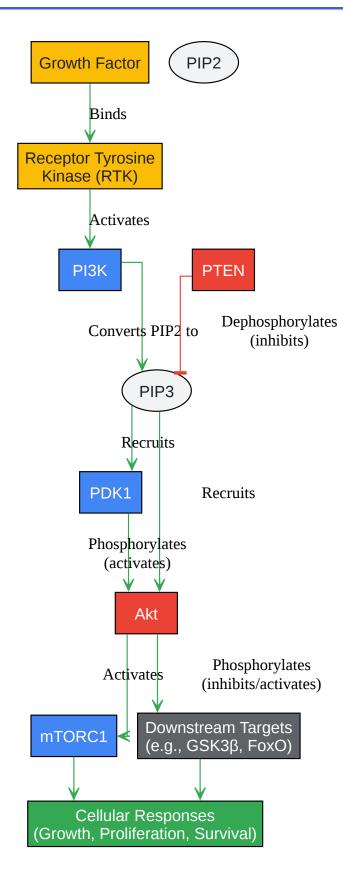
Application in Signaling Pathway Analysis: A Case Study

The incorporation of allylglycine into proteins can be a powerful strategy to study cellular signaling pathways. For example, a protein kinase like Akt, a key component of the PI3K/Akt signaling pathway, can be modified with allylglycine. The allyl group can then be used to attach a photo-crosslinker. Upon activation of the pathway, this modified Akt can be used to capture its transient protein-protein interactions within the signaling cascade, helping to identify novel downstream targets or regulatory proteins.

The diagram below illustrates the conceptual workflow for using an allylglycine-modified protein to investigate a signaling pathway.

Click to download full resolution via product page

Workflow for identifying protein interactions using an allylglycine-modified protein.



The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently observed in various diseases, including cancer.

The following diagram provides a simplified overview of the PI3K/Akt signaling pathway, which could be investigated using proteins modified with allylglycine.

Click to download full resolution via product page

A simplified representation of the PI3K/Akt signaling pathway.

Conclusion

Boc-L-allylglycine is a commercially accessible and highly valuable reagent for chemical biologists, medicinal chemists, and researchers in drug development. Its compatibility with standard peptide synthesis and the versatility of its allyl side chain for post-synthetic modifications provide a powerful platform for creating novel peptides and proteins with tailored functions. The experimental protocols and conceptual workflows provided in this guide offer a starting point for harnessing the potential of this unique unnatural amino acid in a variety of research applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. CAS RN 90600-20-7 | Fisher Scientific [fishersci.com]
- 2. N-Boc-L-Allylglycine | TRC-B600500-1G | LGC Standards [lgcstandards.com]
- 3. nbinno.com [nbinno.com]
- To cite this document: BenchChem. [A Technical Guide to Boc-L-allylglycine: Commercial Availability and Research Applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b143895#commercial-availability-of-boc-l-allylglycine-for-research]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com